molecular formula C7H6N2 B167798 5-Methylpyridine-2-carbonitrile CAS No. 1620-77-5

5-Methylpyridine-2-carbonitrile

Cat. No. B167798
CAS RN: 1620-77-5
M. Wt: 118.14 g/mol
InChI Key: LIEQVZZZYLHNRH-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2. It is also known by other names such as 2-cyano-5-methylpyridine, 5-methylpicolinonitrile, and 2-Pyridinecarbonitrile . It has a molecular weight of 118.14 g/mol .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Methylpyridine-2-carbonitrile consists of a pyridine ring with a methyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon . The InChI string representation of the molecule is InChI=1S/C7H6N2/c1-6-2-3-7 (4-8)9-5-6/h2-3,5H,1H3 .


Chemical Reactions Analysis

A study has reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . The study reports that whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylpyridine-2-carbonitrile include a molecular weight of 118.14 g/mol, XLogP3 of 1.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 118.053098200 g/mol, Monoisotopic Mass of 118.053098200 g/mol, and Topological Polar Surface Area of 36.7 Ų .

Scientific Research Applications

Spectroscopic Analysis and Optical Properties

5-Methylpyridine-2-carbonitrile and its derivatives have been a subject of interest in spectroscopic analysis and optical studies. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a derivative of 5-Methylpyridine-2-carbonitrile, was analyzed using X-ray, IR, NMR, and electronic spectroscopy. Its optical properties were investigated through UV–vis absorption and fluorescence spectroscopy, showing absorption and fluorescence maxima at specific wavelengths (Jukić et al., 2010). Similarly, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was synthesized and analyzed through various spectroscopic methods, contributing to the understanding of the structural and spectral properties of such compounds (Tranfić et al., 2011).

Non-Linear Optical Property Study

5-Methylpyridine-2-carbonitrile derivatives have also been studied for their non-linear optical properties. For instance, the compound 6-Amino-2-methylpyridine-3-carbonitrile was examined for its optimized geometric structure, photophysical properties, and non-linear optical properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) (Sakthi et al., 2017).

Corrosion Inhibition

Several studies have focused on the application of 5-Methylpyridine-2-carbonitrile derivatives as corrosion inhibitors. For example, pyrazolopyridine derivatives were synthesized and investigated for their effect on the corrosion of mild steel, showing potential as corrosion inhibitors (Dandia et al., 2013). Additionally, pyranopyrazole derivatives were examined for their inhibition efficiency in protecting mild steel in acidic solutions (Yadav et al., 2016).

Cytotoxic Activity and Antiproliferative Effects

Certain derivatives of 5-Methylpyridine-2-carbonitrile have been synthesized and screened for their cytotoxic activities against various cancer cell lines, demonstrating promising antiproliferative effects (Al‐Refai et al., 2019).

Adsorption and Removal of Heavy Metal Ions

5-Methylpyridine-2-carbonitrile derivatives have been utilized in the preparation of adsorbents for the removal of heavy metal ions from aqueous solutions. For example, 5-aminopyridine-2-tetrazole-functionalized polystyrene resin was prepared and used for the adsorption of Cu(II), Pb(II), and Hg(II), showing effective removal capabilities (Zhang et al., 2014).

Safety And Hazards

5-Methylpyridine-2-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEQVZZZYLHNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167285
Record name 5-Methylpyridine-2-carbonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridine-2-carbonitrile

CAS RN

1620-77-5
Record name 5-Methyl-2-pyridinecarbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=1620-77-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpicolinonitrile
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Record name 5-Methylpyridine-2-carbonitrile
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Record name 5-methylpyridine-2-carbonitrile
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Record name 5-METHYLPICOLINONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-methylpyridine (2.001 g, 11.63 mmol), zinc cyanide (830 mg, 7 mmol), zinc (dust, 35 mg, 0.53 mmol), [1,1′-bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with dichloromethane (1:1) (192.5 mg, 0.24 mmol) in N,N-dimethylformamide (10 mL) was heated at reflux for 16 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. The organic solution was filtered through a plug of silica gel, washing dichloromethane. Removal of the solvent in vacuo, afforded 770 mg (56%) of 5-methyl-2-cyano-pyridine.
Quantity
2.001 g
Type
reactant
Reaction Step One
Quantity
192.5 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
830 mg
Type
catalyst
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-methylpyridine (CAN: 2369-19-9, 10 g, 90 mmol) and sodium cyanide (8.8 g, 180 mmol) in DMSO (15 mL) was heated to 150° C. for 48 h. Then water was added, the resulting mixture was extracted with ethyl acetate (3×50 mL) and the combined extracts were washed with sodium hypochlorite solution and brine, dried over anhydrous sodium sulfate and evaporated. The residue was purified by column chromatography (silica gel, 40 g, 10% ethyl acetate in petroleum ether) to yield the title compound (3.2 g, 27 mmol, 30.1%) as yellow solid; MS (EI): m/e=119.1 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30.1%

Synthesis routes and methods III

Procedure details

2-Fluoro-5-methylpyridine (CAN 2369-19-9, 50 g, 90 mmol) and sodium cyanide (CAN 143-33-9, 70 g, 1.43 mol) were dissolved in DMSO (200 mL), the mixture was stirred for 3 days at 150° C. The mixture was cooled to room temperature, ice water (200 mL) was added and the product was obtained as red solid (26.5 g, 50%) by filtration and drying; MS (EI): m/e 119.1 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
50%

Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-5-methylpyridine (39 g; 351.5 mmol) in 141 ml of dimethylsulfoxide was added 17.23 g of sodium cyanide (351.5 mmol). After stirring for 3 days at 150° C., an additional 3 g of sodium cyanide was added and heating was continued for 5 hours. The reaction mixture was cooled to 25° C. then poured into 525 ml of ice water. The solution was filtered through a coarse fritted funnel and a dark brown solid was collected. The solid was air dried to give 17 g of the desired cyanopyridine: Anal Calc'd. for C7H6N2: C, 71.17; H, 5.12; N, 23.71. Found: C, 69.91; H, 5.24; N, 23.26.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
17.23 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
525 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Tanaka, Y Suzuki, T Kimura… - Bulletin of the Chemical …, 2019 - journal.csj.jp
… Filtration followed by evaporation gave a nearly pure (±)-6-(2-chloronaphthalen-1-yl)-5-methylpyridine-2-carbonitrile (42 g). This was used for the next reaction without further purification…
Number of citations: 11 www.journal.csj.jp
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
… To a stirred solution of 6-(benzyloxy)-5-methylpyridine-2-carbonitrile (11) (52 mg, 0.23 mmol) in methanol (5.0 mL) was added a 25 wt. % solution of sodium methoxide in methanol (9.0 …
Number of citations: 21 www.sciencedirect.com
S Welsh - 2002 - etheses.dur.ac.uk
Lipid based non-viral delivery systems are potentially of great importance to the development of an effective and versatile therapeutic gene treatment. Many difficulties are faced in …
Number of citations: 4 etheses.dur.ac.uk
GP Ellis, TM Romney-Alexander - Chemical Reviews, 1987 - ACS Publications
Cyanation of aromatic halides Page 1 Chem. Rev. 1987, 87. 779-794 779 Cyanation of Aromatic Hatides GWYNN P. ELLIS* and TREVOR M. ROMNEY-ALEXANDER Department of …
Number of citations: 630 pubs.acs.org
UC Bromide - thieme-connect.com
SAFETY: Many of the reactions described in this section involve the use of highly toxic and, in many cases, volatile cyanide derivatives. These reactions should be carried out by …
Number of citations: 0 www.thieme-connect.com
MY Fosso, H LeVine 3rd, KD Green, OV Tsodikov…
Number of citations: 0

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